molecular formula C19H22N2O B2858449 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034288-15-6

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2858449
CAS RN: 2034288-15-6
M. Wt: 294.398
InChI Key: VJFQKJREHJPLMW-UHFFFAOYSA-N
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Description

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as PAPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAPE is a heterocyclic compound that consists of a pyridine ring and an azepane ring that are connected through an ethanone linker. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.

Scientific Research Applications

Catalysis and Reaction Mechanisms

Ion-molecule pairs as intermediates in solvolysis

Research has demonstrated that solvolysis involving pyridinium cations can lead to the formation of ion-molecule pairs, which have significant lifetimes and can influence the formation of elimination and substitution products. This insight into the mechanism of solvolysis reactions involving pyridine derivatives suggests potential applications in catalysis and synthetic chemistry (Thibblin & Sidhu, 1993).

Corrosion Inhibition

Schiff bases as corrosion inhibitors

Schiff bases derived from pyridine and other compounds have been studied for their efficiency in inhibiting corrosion on carbon steel in acidic environments. This research highlights the importance of chemical structure in determining the effectiveness of corrosion inhibitors, suggesting potential industrial applications for similar pyridine derivatives (Hegazy et al., 2012).

Organic Synthesis

Ultrasound-assisted synthesis

A study on the one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the use of ultrasound irradiation in facilitating rapid and efficient organic reactions. This method, involving catalysts related to pyridine derivatives, points to advances in organic synthesis techniques (Sandaroos & Damavandi, 2013).

Optoelectronic Materials

Phosphorescent OLEDs

Bipolar host materials incorporating pyridine units have been developed for use in high-efficiency organic light-emitting diodes (OLEDs). By varying the linking mode between electron-transporting and hole-transporting units, researchers can tune the optoelectronic properties of these materials for better device performance (Li et al., 2016).

Analytical Chemistry

Identification of novel compounds

A study focused on the identification and structural characterization of a novel cathinone derivative provides an example of how advanced analytical techniques are applied in the field of forensic and clinical toxicology. Though the specific compound studied differs from 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, this research exemplifies the broader application of chemistry in law enforcement and public health (Bijlsma et al., 2015).

properties

IUPAC Name

1-(3-phenylazepan-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(13-16-7-6-11-20-14-16)21-12-5-4-10-18(15-21)17-8-2-1-3-9-17/h1-3,6-9,11,14,18H,4-5,10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQKJREHJPLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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